molecular formula C6H11FO3 B1467814 2-(Tert-butoxy)-2-fluoroacetic acid CAS No. 1534457-37-8

2-(Tert-butoxy)-2-fluoroacetic acid

Cat. No.: B1467814
CAS No.: 1534457-37-8
M. Wt: 150.15 g/mol
InChI Key: OZKNWWXRLCTFAG-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)-2-fluoroacetic acid is a chemical building block of significant value in organic and medicinal chemistry research. This compound features a fluorine atom and a tert-butoxy (Boc-protecting group) moiety on the same carbon as a carboxylic acid, making it a versatile synthon for the development of more complex molecules. The primary research applications of this reagent are in pharmaceutical development and the synthesis of novel compounds. The incorporation of fluorine into target molecules is a common strategy in drug design to modulate key properties such as metabolic stability, membrane permeability, and bioavailability . Simultaneously, the tert-butoxy carbonyl (Boc) group is a fundamental and widely used protecting group in synthetic chemistry, particularly for amines in peptide synthesis . The presence of both functional groups on a single acetic acid scaffold allows researchers to efficiently introduce a fluorinated, Boc-protected amino acid analog into molecular structures. Related compounds with similar architectures are actively used in the synthesis of potential therapeutic agents . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-fluoro-2-[(2-methylpropan-2-yl)oxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO3/c1-6(2,3)10-4(7)5(8)9/h4H,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKNWWXRLCTFAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Tert-butoxy)-2-fluoroacetic acid (CAS No. 1534457-37-8) is a synthetic organic compound that has garnered interest in various fields of research, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The chemical structure of 2-(Tert-butoxy)-2-fluoroacetic acid can be represented as follows:

  • Molecular Formula : C7_7H13_13O3_3F
  • Molecular Weight : 178.18 g/mol

The presence of the tert-butoxy group and a fluorine atom at the alpha position contributes to its unique reactivity and biological profile.

Biological Activity

Research indicates that 2-(Tert-butoxy)-2-fluoroacetic acid exhibits several biological activities, primarily through its interaction with various biochemical pathways.

1. Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been observed to affect enzymes related to the synthesis of fatty acids and amino acids, which may have implications for metabolic disorders.

2. Anticancer Properties

Preliminary studies suggest that 2-(Tert-butoxy)-2-fluoroacetic acid may possess anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its potential as a chemotherapeutic agent .

3. Immunomodulatory Effects

There is emerging evidence that this compound may modulate immune responses. It has been reported to influence the expression of cytokines and chemokines, which are critical for immune system regulation.

The mechanisms through which 2-(Tert-butoxy)-2-fluoroacetic acid exerts its biological effects are complex and multifaceted:

  • Inhibition of Metabolic Enzymes : The compound's structure allows it to interact with active sites of metabolic enzymes, leading to reduced activity in pathways such as glycolysis and fatty acid synthesis.
  • Cell Signaling Modulation : It appears to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation, which is crucial for its anticancer activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of 2-(Tert-butoxy)-2-fluoroacetic acid:

StudyFocusFindings
Enzyme InhibitionDemonstrated inhibition of key metabolic enzymes.
Anticancer ActivityShowed cytotoxic effects against specific cancer cell lines.
Immune ResponseInduced changes in cytokine expression profiles.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted pKa Synthesis Method (Reference)
2-(Tert-butoxy)-2-fluoroacetic acid C₆H₁₁FO₃ ~162.15 F, tert-butoxy ~3.5–4.0* Fluorination of tert-butoxy precursor (Inferred)
2-(Tert-butoxy)-2-phenylacetic acid C₁₂H₁₆O₃ 208.25 Phenyl, tert-butoxy ~4.5–5.0 Ester hydrolysis ()
2-(4-Chlorophenyl)-2-fluoroacetic acid C₈H₆ClFO₂ 188.58 F, Cl ~2.8–3.2 Fluorination via Selectfluor ()
2-Fluoro-2-methoxyacetic acid C₃H₅FO₃ 108.07 F, methoxy ~2.5–3.0 Methanol-mediated fluorination ()

*Estimated based on analog data from .

Preparation Methods

Transition Metal-Catalyzed Coupling of Boronic Acids with Fluorinated Esters

A widely reported and efficient method involves the copper(I)-catalyzed coupling of aryl boronic acids with ethyl bromofluoroacetate, followed by hydrolysis to yield the corresponding α-fluoro-α-aryl acetic acids. This method can be adapted to synthesize 2-(tert-butoxy)-2-fluoroacetic acid by using tert-butyl-substituted boronic acids or related precursors.

General Procedure:

  • A mixture of copper(I) iodide (20 mol%), a bulky terpyridine ligand (e.g., 4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine, 20 mol%), the appropriate boronic acid (1 equiv.), and cesium carbonate (2 equiv.) is stirred in argon-degassed toluene at 100 °C for approximately 18 hours.
  • After reaction completion, the solvent is removed under reduced pressure.
  • The residue is subjected to purification by silica gel chromatography.
  • The resulting ester is hydrolyzed under mild conditions (e.g., methanol/water mixtures) to yield the free acid.

This approach has demonstrated good yields (e.g., 63–75%) and allows for the introduction of fluorine adjacent to bulky alkoxy substituents similar to tert-butoxy groups.

Oxidative Conversion of Fluoroethylenic Compounds

A classical approach to fluoroacetic acid derivatives involves the oxidation of fluoroethylenic compounds using metal permanganate in alkaline aqueous media. According to a US patent (US2506068A), the process includes:

  • Reacting a fluoroethylenic compound (e.g., trifluorotrichloropropene) with aqueous potassium permanganate in the presence of calcium hydroxide to maintain alkaline conditions.
  • The reaction is conducted at temperatures ranging from 20 °C to 130 °C, typically around 65–70 °C.
  • After oxidation, excess permanganate is quenched with reducing agents such as sodium bisulfite.
  • The mixture is filtered to remove manganese dioxide and other precipitates.
  • The filtrate is treated with potassium carbonate to precipitate calcium carbonate, which is filtered off.
  • Evaporation and extraction with alcohol yield potassium fluoroacetate salts.
  • Acidification with sulfuric acid followed by distillation yields the fluoroacetic acid.

Although this method is primarily used for trifluoroacetic acid derivatives, the principle can be adapted for preparing 2-(tert-butoxy)-2-fluoroacetic acid by selecting appropriate fluoroethylenic precursors bearing tert-butoxy substituents.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Yield Range Advantages Limitations
Copper-catalyzed coupling (GP1) CuI, terpyridine ligand, boronic acid, Cs2CO3, toluene, 100 °C 63–75% High selectivity, mild hydrolysis Requires specialized ligands
Permanganate oxidation (US2506068A) Fluoroethylenic compound, KMnO4, Ca(OH)2, 65–70 °C, alkaline Moderate to high Scalable, well-established Limited to suitable precursors
Lewis acid-catalyzed fluorination BF3·Et2O, nucleophilic fluorine source, mild conditions Up to 95% (related compounds) Metal-free, rapid reaction Limited substrate scope currently

Research Findings and Notes

  • The copper-catalyzed method allows for the synthesis of α-fluoroacetic acids with bulky alkoxy substituents, including tert-butoxy analogs, with good yields and purity. The use of bulky terpyridine ligands enhances catalyst stability and selectivity.

  • The permanganate oxidation method is robust for producing fluoroacetic acid derivatives from fluoroethylenic precursors and can be adapted for compounds with tert-butoxy groups if the precursor is suitably functionalized.

  • Lewis acid-catalyzed fluorination using BF3·Et2O shows promise for mild and efficient fluorination reactions, potentially applicable to the synthesis of 2-(tert-butoxy)-2-fluoroacetic acid derivatives, though direct reports are limited.

Q & A

Q. What are the implications of 2-(tert-butoxy)-2-fluoroacetic acid’s environmental persistence, and how can its degradation pathways be studied?

  • Methodological Answer :
  • Photolysis Studies : Expose to UV light (254 nm) in aqueous solutions; monitor degradation via HPLC-UV. The fluoro group resists hydrolysis, leading to slow breakdown .
  • Microbial Degradation : Use soil microcosms with Pseudomonas spp. and track metabolites via ¹⁹F NMR. Tert-butyl cleavage is rate-limiting .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Tert-butoxy)-2-fluoroacetic acid

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